![molecular formula C30H64N2O2P2 B12530124 1,4-Bis[(dihexylphosphoryl)methyl]piperazine CAS No. 815605-03-9](/img/structure/B12530124.png)
1,4-Bis[(dihexylphosphoryl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(dihexylphosphoryl)methyl]piperazine: is a synthetic organic compound that features a piperazine ring substituted with two dihexylphosphoryl groups at the 1 and 4 positions. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis[(dihexylphosphoryl)methyl]piperazine typically involves the reaction of piperazine with dihexylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Dihexylphosphoryl Chloride: Dihexylphosphoryl chloride is synthesized by reacting hexanol with phosphorus trichloride.
Reaction with Piperazine: Piperazine is then reacted with dihexylphosphoryl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis[(dihexylphosphoryl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1,4-Bis[(dihexylphosphoryl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis[(dihexylphosphoryl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity.
Comparison with Similar Compounds
- 1,4-Bis(2-hydroxyethyl)piperazine
- 1,4-Bis(3-aminopropyl)piperazine
- 1,4-Bis(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperazine
Comparison: 1,4-Bis[(dihexylphosphoryl)methyl]piperazine is unique due to the presence of dihexylphosphoryl groups, which impart distinct chemical and physical properties. Compared to other piperazine derivatives, it exhibits enhanced lipophilicity and potential for forming stable complexes with metal ions, making it valuable in catalysis and material science .
Properties
CAS No. |
815605-03-9 |
|---|---|
Molecular Formula |
C30H64N2O2P2 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
1,4-bis(dihexylphosphorylmethyl)piperazine |
InChI |
InChI=1S/C30H64N2O2P2/c1-5-9-13-17-25-35(33,26-18-14-10-6-2)29-31-21-23-32(24-22-31)30-36(34,27-19-15-11-7-3)28-20-16-12-8-4/h5-30H2,1-4H3 |
InChI Key |
UXDODKXUPWIRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(CCCCCC)CN1CCN(CC1)CP(=O)(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)


![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)

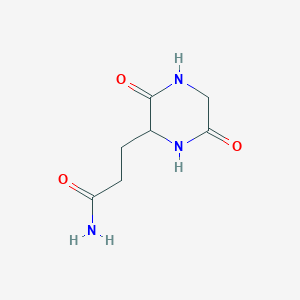
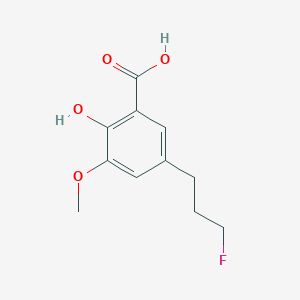
![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
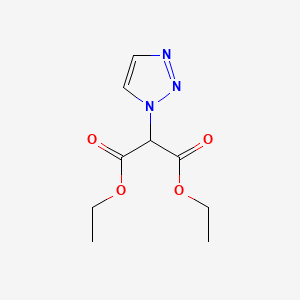
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)
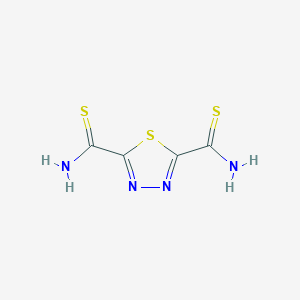
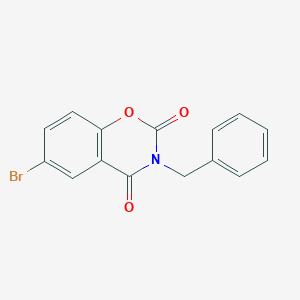
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
